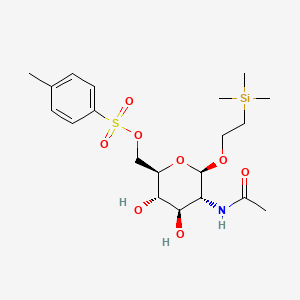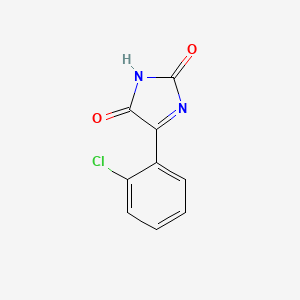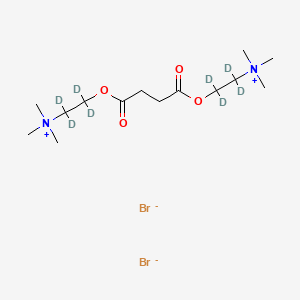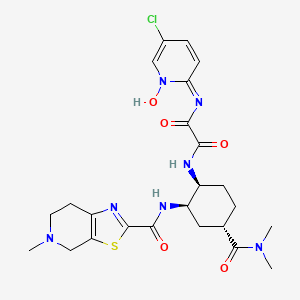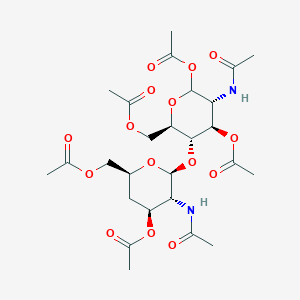
4-Deoxy-D-chitobiose Heptaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Deoxy-D-chitobiose Heptaacetate is a significant compound in the field of glycopeptide and glycoprotein synthesis. It is known for its ability to regulate cell signaling and immune responses due to its unique structural attributes. The molecular formula of this compound is C26H38N2O15, and it has a molecular weight of 618.58 g/mol.
準備方法
The synthesis of 4-Deoxy-D-chitobiose Heptaacetate involves the reaction between 4-amino-4,6-dideoxyhexose and acetic anhydride under mild acidic conditions. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反応の分析
4-Deoxy-D-chitobiose Heptaacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where acetyl groups can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acetic anhydride, potassium permanganate, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-Deoxy-D-chitobiose Heptaacetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of glycopeptides and glycoproteins.
Biology: It is used to study cell signaling and immune responses due to its ability to bind to specific receptors.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is utilized in the production of various biochemical products and as a research tool in biotechnology
作用機序
The mechanism of action of 4-Deoxy-D-chitobiose Heptaacetate involves its ability to bind to specific receptors on cell surfaces, thereby modulating vital cellular functions. This binding regulates cell signaling pathways and immune responses, making it a valuable compound in both research and therapeutic contexts.
類似化合物との比較
4-Deoxy-D-chitobiose Heptaacetate is unique due to its specific structural attributes and its role in glycopeptide and glycoprotein synthesis. Similar compounds include:
Chitin: A natural polymer found in the exoskeletons of arthropods and fungi.
Chitosan: A derivative of chitin, widely used in biomedical applications.
Chitooligosaccharides: Products of chitin and chitosan degradation, known for their antimicrobial and antioxidant properties
These compounds share some structural similarities but differ in their specific applications and properties.
特性
分子式 |
C26H38N2O15 |
|---|---|
分子量 |
618.6 g/mol |
IUPAC名 |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26?/m0/s1 |
InChIキー |
CBPIQIXAEQMDPR-VYUCQXBRSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



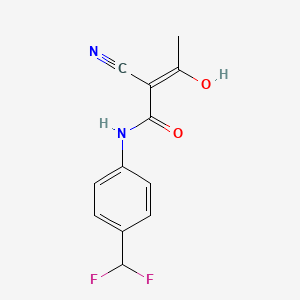
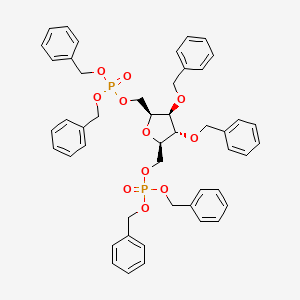
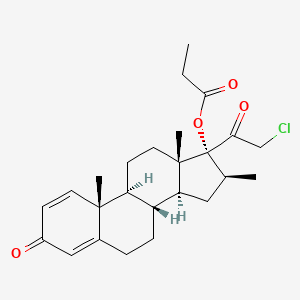
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
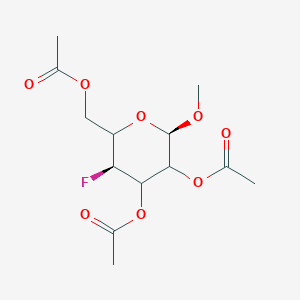
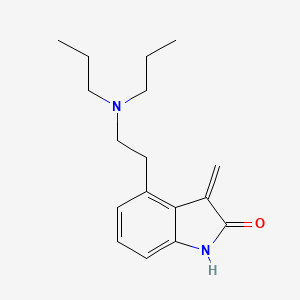
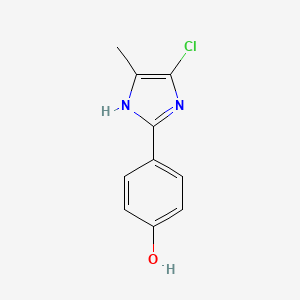
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
